![molecular formula C13H15ClFN3O B2567935 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 2251054-22-3](/img/structure/B2567935.png)
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, also known as FST-100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FST-100 is a spirocyclic compound that belongs to the class of triazaspirodecane derivatives. It has a unique chemical structure that makes it an attractive candidate for drug development.
Applications De Recherche Scientifique
Receptor Agonism and Antagonism
Studies have focused on the development and characterization of derivatives related to "2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride" for their potential roles as receptor agonists or antagonists. For example, compounds have been synthesized to target the ORL1 (orphanin FQ/nociceptin) receptor, showing high affinity and selectivity, and behaving as full agonists in biochemical assays (Röver et al., 2000). Similarly, other research has examined compounds for their antipsychotic profiles, suggesting potential applications in treating psychiatric disorders (Wise et al., 1985).
Anticonvulsant Activity
Another area of research involves the synthesis of fluorinated derivatives to evaluate their anticonvulsant activities. These studies have identified certain compounds with significant efficacy in models of maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, indicating their potential in treating seizure disorders (Obniska et al., 2006).
Neurokinin-1 Receptor Antagonism
Compounds have also been designed to act as neurokinin-1 (NK1) receptor antagonists, with potential applications in managing emesis and depression. These compounds exhibit high affinity, oral activity, and solubility in water, making them suitable for both intravenous and oral administration (Harrison et al., 2001).
Tachykinin NK2 Receptor Antagonism
Research into the synthesis of spiropiperidines has identified compounds with potent and selective non-peptide tachykinin NK2 receptor antagonism. These findings have implications for treating conditions such as bronchoconstriction, highlighting the therapeutic potential of these compounds (Smith et al., 1995).
Anxiolytic-Like Properties
The development of triazaspirodecanone derivatives targeting the orphanin FQ (OFQ) receptor has shown compounds with anxiolytic-like properties. This research opens avenues for novel treatments for anxiety disorders, based on their in vivo efficacy and selectivity (Wichmann et al., 2000).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13;/h1-4,15H,5-8H2,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJZKQUHHMFGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.